5-Bromo-2-methylthiophene-3-sulfonamide
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Overview
Description
5-Bromo-2-methylthiophene-3-sulfonamide is a chemical compound with the molecular formula C5H6BrNO2S2 and a molecular weight of 256.14 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylthiophene-3-sulfonamide typically involves the bromination of 2-methylthiophene followed by sulfonamide formation. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting bromo compound is then reacted with sulfonamide to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and sulfonamide formation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination of the thiophene ring.
Sulfonamide: Reacts with the bromo compound to form the final product.
Major Products Formed
The major product formed from these reactions is this compound itself, with potential derivatives depending on the specific substitution or oxidation/reduction reactions performed.
Scientific Research Applications
5-Bromo-2-methylthiophene-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Thiophene derivatives are utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical research.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylthiophene-3-sulfonamide involves its interaction with molecular targets through its sulfonamide and bromine functional groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: A similar compound formed by bromination of 3-methylthiophene.
Thiophene Derivatives: Other thiophene-based compounds with different substituents.
Uniqueness
5-Bromo-2-methylthiophene-3-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer specific chemical reactivity and potential biological activity not found in simpler thiophene derivatives.
Properties
IUPAC Name |
5-bromo-2-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXURZRLVOOZFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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